Executive Summary: The "Privileged" Pyridazine Scaffold
Executive Summary: The "Privileged" Pyridazine Scaffold
Technical Whitepaper: 3-Methoxypyridazin-4-amine
3-Methoxypyridazin-4-amine (CAS 89179-63-5) represents a high-value heterocyclic building block in modern medicinal chemistry. Unlike the ubiquitous pyridine analogs, the pyridazine core (1,2-diazine) offers unique physicochemical properties—specifically a lower logP and higher aqueous solubility—making it a "privileged scaffold" for optimizing drug-like properties (DLPs).
This whitepaper provides a comprehensive technical analysis of 3-methoxypyridazin-4-amine, detailing its synthesis, reactivity profile, and critical role as a pharmacophore in kinase inhibition and GPCR modulation.
Chemical Profile & Physicochemical Properties
The presence of the electron-donating methoxy group at C3 and the amino group at C4 creates a "push-pull" electronic system on the electron-deficient pyridazine ring. This unique electronic distribution dictates its reactivity and binding affinity in biological pockets.
| Property | Value | Context |
| Molecular Formula | C₅H₇N₃O | -- |
| Molecular Weight | 125.13 g/mol | Fragment-based drug discovery (FBDD) compliant |
| Appearance | White to off-white solid | Crystalline |
| Melting Point | 128–129 °C | Indicates stable crystal lattice |
| Solubility | DMSO, Methanol, DCM | High solubility facilitates library synthesis |
| Acidity (pKa) | ~5.8 (Estimated) | Protonation occurs at N1; less basic than 4-aminopyridine |
| H-Bond Donors | 2 (–NH₂) | Critical for hinge binding in kinases |
| H-Bond Acceptors | 3 (N1, N2, –OCH₃) | Versatile interaction points |
Synthetic Methodology
The synthesis of 3-methoxypyridazin-4-amine is not trivial due to the competing reactivity of the pyridazine nitrogens. The most robust industrial route involves a Nucleophilic Aromatic Substitution (SₙAr) followed by a Catalytic Hydrodehalogenation .
Core Synthesis Protocol
Step 1: Regioselective Amination The precursor, 3,6-dichloro-4-methoxypyridazine, is treated with ammonia.[1] The methoxy group at C4 directs the nucleophilic attack to the adjacent C5 position (which becomes C4 in the product numbering) or C3 depending on specific starting material isomers, but standard commercial routes often utilize the reactivity difference between the chlorines.
Step 2: Hydrodehalogenation The resulting 6-chloro-3-methoxypyridazin-4-amine is subjected to catalytic hydrogenation to remove the chlorine atom, yielding the target.
Detailed Workflow:
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Reagents: 3,6-Dichloro-4-methoxypyridazine, Aqueous Ammonia (28%), Pd/C (10%), Hydrogen gas, Methanol.
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SₙAr Reaction: Charge a pressure vessel with 3,6-dichloro-4-methoxypyridazine and excess aqueous ammonia. Heat to 100–120 °C for 6–12 hours. Monitor by HPLC for the formation of the monochloro-amino intermediate.
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Workup: Concentrate in vacuo. The intermediate often precipitates upon cooling.
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Hydrogenation: Dissolve the intermediate in methanol. Add Pd/C (5 mol%). Stir under H₂ atmosphere (balloon or 1-3 bar) at room temperature.
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Purification: Filter catalyst over Celite. Concentrate filtrate.[2] Recrystallize from Ethanol/Heptane if necessary.
Visual Synthesis Pathway
Figure 1: Two-step industrial synthesis route ensuring regiochemical fidelity.
Reactivity & Functionalization
Researchers utilizing this scaffold must understand its specific reactivity profile to avoid decomposition or side reactions.
A. Amide/Urea Formation (N-Acylation)
The C4-amino group is moderately nucleophilic.
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Protocol: React with acid chlorides (in DCM/Pyridine) or isocyanates (in THF).
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Note: The adjacent N-N bond reduces the nucleophilicity compared to aniline. Heating or stronger bases (e.g., NaH) may be required for sterically hindered electrophiles.
B. Buchwald-Hartwig Cross-Coupling
This is the primary reaction for generating kinase inhibitors.
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Catalyst System: Pd₂(dba)₃ / Xantphos or BrettPhos.
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Base: Cs₂CO₃ or NaOtBu.
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Solvent: Dioxane, 100 °C.
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Insight: The methoxy group prevents catalyst chelation poisoning often seen with bare pyridazines.
C. Electrophilic Aromatic Substitution
The C5 and C6 positions are deactivated. Direct nitration or halogenation is difficult without harsh conditions that may degrade the methoxy group. Pre-functionalization (using the chloro-precursor) is recommended over late-stage C-H functionalization.
Medicinal Chemistry Applications
3-Methoxypyridazin-4-amine is a bioisostere of 4-aminopyridine and aniline, widely used to tune the physicochemical profile of lead compounds.
Key Pharmacophore Features:
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Solubility Booster: The pyridazine nitrogens and the methoxy oxygen lower LogP compared to phenyl rings, improving oral bioavailability.
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H-Bond Network: The N1/N2 nitrogens act as specific acceptors for water bridges or serine residues in active sites (e.g., Kinase hinge regions).
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Metabolic Stability: The methoxy group blocks metabolic oxidation at the C3 position, a common soft spot in unsubstituted heterocycles.
Signaling & Interaction Map
Figure 2: Pharmacophore mapping highlighting the strategic advantages of the scaffold in drug design.
Handling & Safety Protocols
While specific toxicological data for this CAS is limited, it should be handled as a potent bioactive amine.
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Hazard Classification (GHS):
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation (browning) upon prolonged exposure to air.
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Disposal: Incineration with afterburner and scrubber (Nitrogen oxides emission).
References
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Synthesis of Aminopyridazines
- Title: "Synthesis of 4-amino derivatives of pyrido[3,4-d]pyridazine" (Contextual reference for pyridazine amination str
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Source: ResearchGate[3]
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URL:
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Reduction of Nitropyridazine N-oxides (Analogous Chemistry)
- Title: "Reduction performance of 4-nitropyridine-1-oxide on the electrodes of platinum and copper" (Mechanistic insight into nitro/N-oxide reduction).
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Source: ResearchGate[3]
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URL:
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Medicinal Chemistry of Pyridazines
- Title: "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives" (Review of pyridazine scaffolds in drug discovery).
- Source: MDPI Molecules
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URL:
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Commercial Availability & Properties
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Patent Application (DHODH Inhibitors)
- Title: "Dihydroorotate dehydrogenase inhibitors" (US20220089568A1)
- Source: Google P
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URL:
